molecular formula C14H20Cl2N4O B2878043 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride CAS No. 1171316-30-5

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride

Cat. No.: B2878043
CAS No.: 1171316-30-5
M. Wt: 331.24
InChI Key: VVRSYAOCIXIYPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its wide spectrum of biological activities and its role as a bioisostere for ester and amide functional groups, which can improve metabolic stability . The 1,2,4-oxadiazole ring is present in several commercially available drugs and has been investigated for its potential in developing therapeutics with anticancer, anticonvulsant, antiviral, and antibacterial properties . The piperazine moiety is another prominent pharmacophore, extensively utilized in pharmaceutical agents for its versatile binding properties and ability to improve solubility and bioavailability . The integration of the piperazine ring with the 1,2,4-oxadiazole core in a single molecular framework creates a hybrid structure with enhanced potential for interacting with multiple biological targets. Research on structurally related compounds, such as those combining a 1,3,4-oxadiazole with a piperazine, has demonstrated potent in vivo anticonvulsant activity, suggesting the promise of this general class of compounds for central nervous system (CNS) research . With the CAS Number 1171316-30-5 and a molecular formula of C14H19ClN4O, this high-purity compound is supplied for research applications. It is intended for use in laboratory studies only and is not for diagnostic, therapeutic, or any other human use. Researchers can employ this chemical as a key intermediate or building block in organic synthesis, or as a candidate for screening in various pharmacological and biochemical assays.

Properties

IUPAC Name

3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O.2ClH/c1-11(18-9-7-15-8-10-18)14-16-13(17-19-14)12-5-3-2-4-6-12;;/h2-6,11,15H,7-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVRSYAOCIXIYPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)N3CCNCC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Dihydrochloride

The synthesis of this compound can be divided into three critical stages:

  • Formation of the 3-Phenyl-1,2,4-oxadiazole Core
  • Introduction of the Piperazine-Ethyl Substituent
  • Salt Formation to Yield the Dihydrochloride

Each stage requires distinct reagents, catalysts, and conditions, as outlined below.

Synthesis of the 3-Phenyl-1,2,4-oxadiazole Core

The 1,2,4-oxadiazole ring is typically constructed via cyclization reactions between amidoximes and carboxylic acid derivatives. Two prominent methods are employed:

Heterocyclization Using Amidoximes and Acyl Chlorides

This classical approach, initially developed by Tiemann and Krüger, involves reacting benzamidoxime (derived from benzonitrile and hydroxylamine) with chloroacetyl chloride in the presence of a base such as triethylamine (TEA). The reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the oxadiazole ring.

Representative Reaction:
$$
\text{Benzamidoxime} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{3-Phenyl-1,2,4-oxadiazole} + \text{HCl}
$$

Superbase-Mediated Cyclization

A more recent method utilizes a superbase system (NaOH/DMSO) to facilitate cyclization between amidoximes and methyl/ethyl esters at room temperature. For example, phenylglyoxylic acid methyl ester reacts with acetamidoxime in NaOH/DMSO to yield the 3-phenyl-1,2,4-oxadiazole derivative. This method offers moderate-to-excellent yields (11–90%) but requires extended reaction times (4–24 hours).

Salt Formation to Dihydrochloride

The free base is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in an alcoholic solvent.

Procedure:

  • The free base is dissolved in ethanol.
  • Excess HCl (2.0 equiv) is added dropwise at 0–5°C.
  • The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Critical Parameters:

  • Stoichiometric control to ensure complete protonation of both piperazine nitrogens.
  • Temperature maintenance to prevent decomposition.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies, yields, and limitations:

Method Starting Materials Conditions Yield (%) Limitations
Tiemann-Krüger Cyclization Benzamidoxime, Chloroacetyl Chloride TEA, DCM, RT 45–60 Low yields, purification difficulties
Superbase-Mediated Amidoxime, Methyl Ester NaOH/DMSO, RT 60–90 Long reaction time, solvent volume
Alkylation with Piperazine Oxadiazole-ethyl chloride, Piperazine K$$2$$CO$$3$$, MeCN 70–85 Side reactions, solubility issues

Optimization and Mechanistic Insights

Cyclization Step Optimization

  • Catalyst Screening : The use of coupling agents like T3P (propylphosphonic anhydride) improves cyclization efficiency, achieving yields up to 97%.
  • Solvent Effects : Dichloromethane (DCM) minimizes side reactions compared to tetrahydrofuran (THF).

Alkylation Efficiency

  • Base Selection : Potassium carbonate outperforms sodium hydride (NaH) in minimizing decomposition.
  • Stoichiometry : A 1:1.2 molar ratio of oxadiazole intermediate to piperazine ensures complete conversion.

Analytical Characterization

The final product is characterized using:

  • NMR Spectroscopy : $$^1$$H-NMR signals at δ 3.2–3.5 ppm (piperazine protons) and δ 7.4–8.1 ppm (phenyl group).
  • Mass Spectrometry : Molecular ion peak at m/z 331.24 [M+H]$$^+$$.
  • Elemental Analysis : Confirmation of Cl$$^-$$ content (theoretical: 21.4%).

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Using reagents like sodium dichloroisocyanurate.

    Reduction: Typically involves hydrogenation or the use of reducing agents.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of energetic ionic salts containing the oxadiazole ring .

Scientific Research Applications

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation . The compound’s structure allows it to bind to these targets effectively, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogues with Modified Substituents

1-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine Hydrochloride
  • Structure : Benzyl replaces the phenyl group on the oxadiazole.
  • Molecular Formula : C₁₅H₂₂ClN₄O.
  • Key Differences: Benzyl vs. Synthetic Accessibility: Benzyl derivatives may offer easier functionalization .
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine Hydrochloride
  • Structure : Chlorophenyl substituent on the oxadiazole; methyl linker instead of ethyl.
  • Molecular Formula : C₁₃H₁₆Cl₂N₄O.
  • Key Differences :
    • Electron-Withdrawing Chlorine : Enhances metabolic stability and may influence receptor binding .
    • Shorter Linker : Reduced flexibility could restrict conformational adaptability .
1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine Dihydrochloride
  • Structure : Trifluoromethylphenyl substituent on the oxadiazole.
  • Molecular Formula : C₁₃H₁₅Cl₂F₃N₄O.
  • Key Differences :
    • Trifluoromethyl Group : Strong electron-withdrawing effect increases hydrophobicity and bioavailability .
    • Pharmacokinetics : Likely longer half-life compared to the phenyl analog .

Analogues with Different Heterocycles

1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine Dihydrochloride
  • Structure : 1,2-Oxazole replaces 1,2,4-oxadiazole.
  • Molecular Formula : C₁₄H₁₉Cl₂N₃O.
  • Key Differences :
    • Oxazole vs. Oxadiazole : Reduced hydrogen-bonding capacity and metabolic stability due to fewer nitrogen atoms .
    • Molecular Weight : 316.23 g/mol (lower than the target compound) .
1-[(1-Phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine Dihydrochloride
  • Structure : 1,2,3-Triazole replaces oxadiazole.
  • Molecular Formula : C₁₃H₁₈Cl₂N₆.
  • Key Differences: Triazole vs. Biological Activity: Triazoles are common in kinase inhibitors, suggesting divergent targets .

Physicochemical and Pharmacological Comparison

Compound Name Heterocycle Substituent Molecular Weight (g/mol) Key Properties
Target Compound 1,2,4-Oxadiazole Phenyl 331.24 High stability, moderate lipophilicity
1-[1-(3-Benzyl...) Hydrochloride 1,2,4-Oxadiazole Benzyl ~330 (estimated) Enhanced lipophilicity
1-{[3-(4-Cl-Ph)...} Hydrochloride 1,2,4-Oxadiazole 4-Chlorophenyl 316.23 Improved metabolic stability
1-[(3-Ph-1,2-Oxazol...) 1,2-Oxazole Phenyl 316.23 Reduced hydrogen bonding
1-({3-[3-CF₃-Ph]...} Dihydrochloride 1,2,4-Oxadiazole 3-Trifluoromethylphenyl 371.19 High bioavailability, extended half-life

Biological Activity

1-[1-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]piperazine dihydrochloride, a compound with a molecular formula of C14H20Cl2N4O and a molecular weight of 331.24 g/mol, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the presence of a piperazine moiety linked to a 1,2,4-oxadiazole ring. The oxadiazole heterocycle is known for its broad range of biological activities, making derivatives like this compound valuable in drug discovery.

PropertyValue
Chemical FormulaC14H20Cl2N4O
Molecular Weight331.24 g/mol
CAS Number1171316-30-5
IUPAC Name3-phenyl-5-(1-piperazin-1-ylethyl)-1,2,4-oxadiazole; dihydrochloride
AppearancePowder

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study highlighted that compounds similar to this compound showed cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
Human cervical carcinoma (HeLa)9.27
Colon adenocarcinoma (CaCo-2)2.76
Human renal cancer (RXF 486)1.143

These findings suggest that the compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. It has shown effectiveness against both Gram-positive and Gram-negative bacteria. A comparative study indicated that derivatives of oxadiazoles could inhibit bacterial growth with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer proliferation and survival.
  • Interaction with Cellular Targets : It exhibits affinity towards sigma receptors and other protein targets involved in signaling pathways related to cell growth and apoptosis .
  • Modulation of Gene Expression : Some studies suggest that it may alter gene expression profiles associated with tumor progression and resistance to chemotherapy .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against SARS-CoV-2. The derivative demonstrated potential as an antiviral agent by inhibiting the main protease (Mpro) of the virus with an IC50 value of 46 µM . This highlights its versatility beyond anticancer applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.